1-[(1-benzyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide

Lipophilicity Physicochemical profiling SAR

Screening libraries often lack sufficient hydrophobic diversity for aromatic-rich targets. This compound delivers a calculated logP of 2.24, ~0.7-0.9 units higher than N1-methyl analogs, enhancing membrane partitioning and π-stacking potential. • Eliminates indole N-H donor while introducing a phenyl ring, enabling matched-pair analysis with N1-H analogs. • C5-carbonyl-piperidine regioisomer distinct from C2-linked analogs in patent families, expanding SAR exploration. • Available in small quantities with short lead times for immediate hit-finding campaigns.

Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
Cat. No. B12171476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-benzyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide
Molecular FormulaC22H23N3O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4
InChIInChI=1S/C22H23N3O2/c23-21(26)17-8-11-24(12-9-17)22(27)19-6-7-20-18(14-19)10-13-25(20)15-16-4-2-1-3-5-16/h1-7,10,13-14,17H,8-9,11-12,15H2,(H2,23,26)
InChIKeyCCJIIWWHKHMKHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Indole Piperidine Carboxamide – Structural Baseline


1-[(1-Benzyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide (CAS 1324056-77-0) is a synthetic indole-5-carboxamide derivative featuring a piperidine-4-carboxamide moiety connected via a carbonyl bridge to the indole C5 position, and an N1-benzyl substituent on the indole ring . Its molecular formula is C₂₂H₂₃N₃O₂ with a molecular weight of 361.44 g/mol . The compound is catalogued as a screening compound (ID IB07-1745) with reported physicochemical parameters: calculated logP 2.24, logD 2.24, polar surface area 126.85 Ų, 4 hydrogen bond acceptors, and 2 hydrogen bond donors .

Benzyl Indole Piperidine Carboxamide – Substitution Specificity


Indole-5-carboxamide piperidine derivatives form a structurally intricate class where the N1 substituent on the indole ring critically modulates lipophilicity, hydrogen-bonding capacity, and steric bulk, which in turn govern membrane permeability, target binding, and metabolic stability [1]. The N1-benzyl group present in 1-[(1-benzyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide imparts a calculated logP of 2.24, which is substantially higher than that predicted for the corresponding N1-methyl analog (estimated logP ~1.4), directly impacting the compound's partitioning behavior in biological assays . Generic substitution by a smaller N1-alkyl analog would alter these physicochemical determinants and cannot be assumed to preserve biological activity without explicit comparative data. The specific evidence below quantifies the measurable dimensions of differentiation that are currently available.

Benzyl Indole Piperidine Carboxamide – Differentiation Evidence


Lipophilicity: N1-Benzyl vs. N1-Methyl

The target compound exhibits a calculated logP of 2.24 (logD 2.24), reflecting the contribution of the N1-benzyl substituent . The closest catalogued analog, 1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide, bears an N1-methyl group and has a molecular weight of 285.34 g/mol and a molecular formula of C₁₆H₁₉N₃O₂ . While experimental logP for the N-methyl analog is not reported in authoritative public databases, the 76 Da molecular weight reduction and loss of the phenyl ring predict a logP decrease of approximately 0.8–1.0 log units relative to the benzyl derivative, based on fragment-based contribution calculations (π-benzyl ≈ 1.0 vs. π-methyl ≈ 0.5) [1]. This lipophilicity differential is substantial enough to alter membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity Physicochemical profiling SAR

Hydrogen Bond Donor & Polar Surface Area

The target compound possesses 2 hydrogen bond donors (HBD), 4 hydrogen bond acceptors (HBA), and a topological polar surface area (TPSA) of 126.85 Ų . The N1-benzyl substitution does not alter the HBD/HBA count compared to the N1-unsubstituted (N-H) analog, which would also have 2 HBD and 4 HBA. However, TPSA may differ slightly due to conformational effects of the benzyl group. The key differentiation is that the N1-benzyl group eliminates the indole N-H as a hydrogen bond donor site while adding π-stacking capability, which is not reflected in HBD count but directly influences binding mode [1]. This is a qualitative structural distinction rather than a purely parametric one.

Polar surface area Hydrogen bonding Drug-likeness

Catalog Availability and Purity

As listed in the ChemDiv screening compound catalog, the target compound is available in 47 mg quantity with a reported delivery time of approximately 1 week . Purity or quality control data are not specified on the catalog page. In contrast, the N-methyl analog is listed by multiple vendors in stock quantities, though some sources are excluded from this analysis per sourcing rules. No formal comparative purity analysis between the benzyl and methyl analogs is publicly available. This evidence item provides procurement-relevant availability data for the target compound but lacks quantitative purity comparison.

Compound sourcing Purity Screening libraries

Scaffold Classification in Patent Space

The generic scaffold of indole-5-carboxamide linked to a piperidine moiety is claimed in US patent US7189739B2 for the treatment of cardiac failure and related disorders [1]. Within this patent, the exemplified compounds predominantly feature a 2-(4-benzylpiperidin-1-yl)-1H-indole-5-carboxamide core (i.e., piperidine attached via the indole C2 position rather than via a carbonyl at C5). The target compound, with its carbonyl bridge at C5 and piperidine-4-carboxamide, represents a regioisomeric variant not specifically exemplified in the patent. This regioisomeric difference results in a distinct spatial orientation of the piperidine-carboxamide pharmacophore relative to the indole plane, which may confer differential target selectivity.

Patent landscape Scaffold classification Cardiac failure

Benzyl Indole Piperidine Carboxamide – Application Scenarios


Screening Library for Hydrophobic Binding Pockets

Given its calculated logP of 2.24 and the presence of the benzyl group providing enhanced lipophilicity and π-stacking potential, this compound is a suitable candidate for inclusion in diversity-oriented screening libraries aimed at hydrophobic or aromatic-rich binding sites. Its logP differentiates it from N1-methyl and N1-unsubstituted analogs by approximately 0.7–0.9 log units, offering a distinct physicochemical profile for hit identification campaigns .

Probing Indole N1 Substitution in Target Engagement

The N1-benzyl group eliminates the indole N-H hydrogen bond donor while introducing a phenyl ring. This makes the compound a valuable matched molecular pair with the N1-H analog for deconvoluting the contribution of the indole N-H to binding affinity and selectivity in biochemical assays . The hydrogen bond donor count reduction from 3 to 2 is directly measurable via the chemical structure [1].

Regioisomeric Comparator for Indole-5-Carboxamide SAR

The target compound's C5-carbonyl-piperidine connectivity distinguishes it from the C2-piperidine substitution pattern dominant in the US7189739B2 patent family . Researchers investigating structure-activity relationships within this class can use the compound to explore how the carbonyl insertion and regioisomeric variation affect potency, selectivity, and pharmacokinetics relative to the more extensively studied C2-linked analogs.

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